![molecular formula C13H10FIO B1358675 1-氟-3-[(4-碘苯氧基)甲基]苯 CAS No. 649740-30-7](/img/structure/B1358675.png)

1-氟-3-[(4-碘苯氧基)甲基]苯

描述

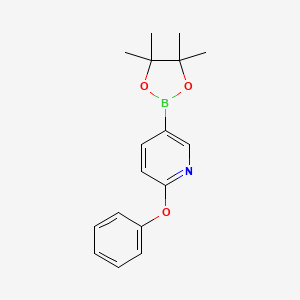

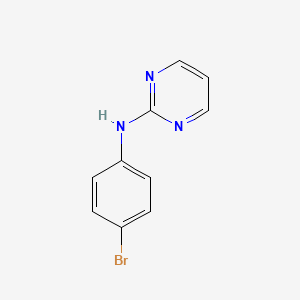

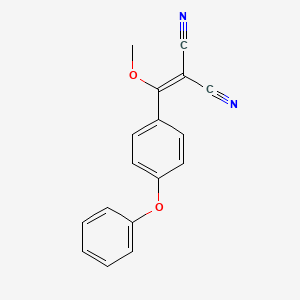

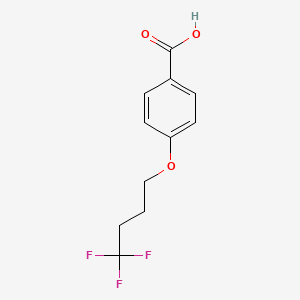

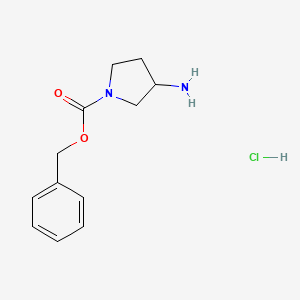

“1-Fluoro-3-[(4-iodophenoxy)methyl]benzene” is a chemical compound with the molecular formula C13H10FIO . It has a molecular weight of 328.12 g/mol .

Synthesis Analysis

The synthesis of “1-Fluoro-3-[(4-iodophenoxy)methyl]benzene” can be achieved from 4-Iodophenol, Sodium ethoxide, and 3-Fluorobenzyl bromide .Molecular Structure Analysis

The IUPAC name for this compound is 1-fluoro-3-[(4-iodophenoxy)methyl]benzene . The InChI representation is InChI=1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 . The Canonical SMILES representation is C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)I .Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.12 g/mol . It has a computed XLogP3-AA value of 4.1 . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 327.97604 g/mol . The topological polar surface area is 9.2 Ų . The heavy atom count is 16 .科学研究应用

含氟杂环化合物

1-氟-3-[(4-碘苯氧基)甲基]苯可用于合成含氟杂环化合物。例如,通过将类似的氟取代化合物与氨基酚反应,可以制备出4-氟-2-(F-乙基)-3-(F-甲基)-1,5-苯并噁唑啉等化合物,展示了氟苯衍生物在有机合成中的多功能性(Maruta et al., 1980)。

亲核芳香取代反应

该化合物可参与亲核芳香取代反应。例如,[氟(磺酰氧)碘]苯与无环烯烃反应可生成1,2-二磺酸酯,表明其在制备具有特定功能基团的复杂有机分子方面具有潜在应用(Pirkuliev et al., 2001)。

光催化反应

该化合物在光催化反应中也可能具有相关性。研究表明,某些氟苯衍生物可以与其他化合物发生光诱导电子转移,导致新型光催化氟化过程(Ohkubo et al., 2013)。

荧光性能

氟代苯化合物,包括1-氟-3-[(4-碘苯氧基)甲基]苯的衍生物,已被研究其不寻常的荧光性能。这些性能可用于开发新型荧光传感器和其他光学应用(Uchiyama et al., 2006)。

晶体结构分析

苯环上的氟取代,类似于1-氟-3-[(4-碘苯氧基)甲基]苯,影响晶体结构的形成。这类化合物可以展示出独特的分子堆积和分子间相互作用,对材料科学和晶体学至关重要(Zehe et al., 2014)。

高性能聚合物合成

氟代苯衍生物在合成高性能聚合物中起着关键作用,以其出色的热性能和溶解性而闻名,适用于工程塑料和膜材料(Xiao et al., 2003)。

环境微生物学

在环境微生物学中,氟代苯化合物用于检测甲烷生成共生体系中的芳香代谢产物,为微生物降解途径提供见解(Londry & Fedorak, 1993)。

安全和危害

作用机制

Target of Action

It is known to inhibit several cytochrome p450 enzymes, including cyp1a2, cyp2c19, cyp2c9, and cyp2d6 . These enzymes play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

Given its inhibitory effects on various cytochrome p450 enzymes, it likely interacts with these enzymes and alters their activity, leading to changes in the metabolism of various substances within the body .

Biochemical Pathways

The compound’s impact on biochemical pathways is largely tied to its inhibition of cytochrome P450 enzymes. By inhibiting these enzymes, it can affect the metabolism of drugs and other substances, potentially leading to altered physiological effects. The specific pathways affected would depend on the exact substances being metabolized .

Pharmacokinetics

1-Fluoro-3-[(4-iodophenoxy)methyl]benzene exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests it is likely to distribute into tissues . .

Result of Action

Given its inhibitory effects on cytochrome P450 enzymes, it could potentially alter the efficacy and toxicity of co-administered drugs metabolized by these enzymes .

属性

IUPAC Name |

1-fluoro-3-[(4-iodophenoxy)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRZCUCRDMZDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625948 | |

| Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |

CAS RN |

649740-30-7 | |

| Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)